Superior α-Glucosidase Inhibition: Delphinidin 3-Galactoside Outperforms Glucoside Isomer
Delphinidin 3-galactoside (D3G) exhibits significantly stronger α-glucosidase inhibition than its direct isomer, delphinidin 3-glucoside (D3Glc), and other blueberry anthocyanins. In a comparative in vitro enzymatic assay, D3G demonstrated an IC50 value of 68.33 ± 12.39 μM, which represents a 3.5-fold higher potency (lower IC50) compared to D3Glc (IC50 = 239.7 ± 9.2 μM) [1]. This marked difference highlights the specific advantage of the galactoside moiety for this therapeutic target, as D3G also significantly outperformed malvidin-3-galactoside (IC50 = 184.6 ± 10.91 μM) [1].
| Evidence Dimension | α-Glucosidase enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 68.33 ± 12.39 μM |
| Comparator Or Baseline | Delphinidin 3-glucoside: 239.7 ± 9.2 μM; Malvidin 3-galactoside: 184.6 ± 10.91 μM; Acarbose: 0.41 ± 0.02 μM |
| Quantified Difference | 3.5x lower IC50 vs. glucoside isomer; 2.7x lower vs. malvidin-3-galactoside |
| Conditions | In vitro α-glucosidase inhibition assay; compounds tested at various concentrations; acarbose as positive control; mean ± SD from n=3 replicates; p < 0.05 |
Why This Matters
For applications targeting postprandial hyperglycemia, delphinidin 3-galactoside provides substantially higher inhibitory activity than its glucoside counterpart, enabling lower effective dosing and more pronounced biological effects.
- [1] Chai, Z., et al. Frontiers in Nutrition. 2023, 10, 1172982. View Source
